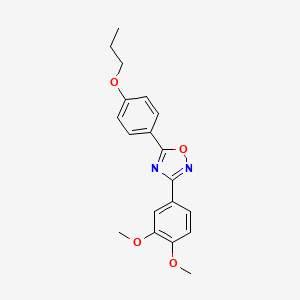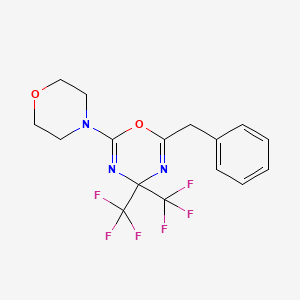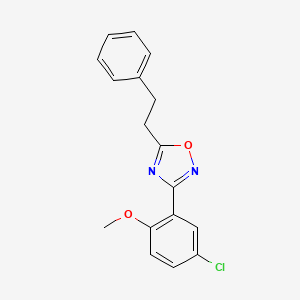
3-(3,4-dimethoxyphenyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole, commonly known as DPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPO belongs to the class of oxadiazole derivatives, which have been extensively studied for their various biological activities.
作用機序
The mechanism of action of DPO is not yet fully understood. However, studies suggest that it may exert its biological activities through the modulation of various signaling pathways. For example, DPO has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
DPO has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. DPO has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DPO has been reported to possess analgesic activity by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
実験室実験の利点と制限
One of the advantages of using DPO in lab experiments is its relatively low toxicity. It has been shown to have no significant acute toxicity in animal studies. However, its chronic toxicity and long-term effects have not been extensively studied. Another advantage is its ease of synthesis, which makes it readily available for research purposes. One limitation of using DPO in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research of DPO. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Studies are needed to determine its optimal dosage and administration route for these indications. Additionally, studies are needed to evaluate its potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, DPO is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been investigated for its various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. DPO has also been shown to possess antimicrobial and anticancer activity. Although its mechanism of action is not yet fully understood, studies suggest that it may exert its biological activities through the modulation of various signaling pathways. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials.
合成法
The synthesis of DPO can be achieved through various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 4-propoxybenzohydrazide in the presence of acetic acid and polyphosphoric acid. The reaction mixture is heated to reflux, and the resulting product is purified through recrystallization. Another method involves the reaction of 3,4-dimethoxyphenylhydrazine and 4-propoxybenzoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature, and the resulting product is purified through column chromatography.
科学的研究の応用
DPO has been investigated for its various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as an anticancer agent. In a study conducted by Zhang et al. (2018), DPO was found to exhibit potent anticancer activity against human colorectal cancer cells by inducing cell cycle arrest and apoptosis. DPO has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-11-24-15-8-5-13(6-9-15)19-20-18(21-25-19)14-7-10-16(22-2)17(12-14)23-3/h5-10,12H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIZNANDQBZHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5330754.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)
![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)


![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)

![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)